molecular formula C9H8FNO4 B1311645 Ethyl 5-fluoro-2-nitrobenzoate CAS No. 364-51-2

Ethyl 5-fluoro-2-nitrobenzoate

Cat. No. B1311645
CAS RN: 364-51-2
M. Wt: 213.16 g/mol
InChI Key: LNFCVLHYTOGQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-2-nitrobenzoate is a chemical compound with the molecular formula C9H8FNO4 . It has an average mass of 213.163 Da and a monoisotopic mass of 213.043732 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 5-fluoro-2-nitrobenzoate consists of an ethyl group (C2H5) attached to a benzoate group (C6H4CO2) that is substituted with a fluoro group (F) at the 5-position and a nitro group (NO2) at the 2-position .


Physical And Chemical Properties Analysis

Ethyl 5-fluoro-2-nitrobenzoate has a density of 1.3±0.1 g/cm3, a boiling point of 296.3±25.0 °C at 760 mmHg, and a flash point of 133.0±23.2 °C . It has 5 hydrogen bond acceptors and 4 freely rotating bonds . Its polar surface area is 72 Å2, and it has a molar refractivity of 49.2±0.3 cm3 .

Scientific Research Applications

  • Scientific Field: Organic Chemistry
  • Application Summary: Ethyl 5-fluoro-2-nitrobenzoate is used as an intermediate in the synthesis of 5-fluoro-2-nitrobenzotrifluoride . This compound is widely used in the development of new active pharmaceutical ingredients (APIs), particularly as an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
  • Methods of Application: The synthesis process involves the nitration of 3-fluorobenzotrifluoride in a continuous-flow millireactor system using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of a Reaction Calorimeter and Differential Scanning Calorimetry .
  • Results or Outcomes: The flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions . This continuous-flow synthesis strategy would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration .

properties

IUPAC Name

ethyl 5-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFCVLHYTOGQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450909
Record name Ethyl 5-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluoro-2-nitrobenzoate

CAS RN

364-51-2
Record name Ethyl 5-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.